Mineralocorticoid Activity: Aldosterone 21-Sulfate (Sodium Salt) Exhibits <1% of Aldosterone's Potency in Adrenalectomized Rat Model
Aldosterone 21-sulfate demonstrates dramatically reduced mineralocorticoid activity compared to its parent compound aldosterone. When assessed in adrenalectomized rats, the sulfate conjugate exhibits mineralocorticoid activity that is less than 1% that of aldosterone [1]. Additionally, when administered at doses ranging from 10 to 100 μg, aldosterone 21-sulfate reduces the sodium-to-potassium ratio in rat urine, confirming residual but substantially attenuated mineralocorticoid activity . This near-complete loss of potency establishes aldosterone 21-sulfate as a functionally inactive or minimally active metabolite suitable for use as a negative control in mineralocorticoid receptor activation studies.
| Evidence Dimension | Mineralocorticoid activity (relative potency) |
|---|---|
| Target Compound Data | Less than 1% activity relative to aldosterone |
| Comparator Or Baseline | Aldosterone (100% activity reference) |
| Quantified Difference | Greater than 100-fold reduction in mineralocorticoid activity |
| Conditions | Adrenalectomized rat model; mineralocorticoid activity assessed via urinary sodium-to-potassium ratio at doses of 10–100 μg |
Why This Matters
This quantitative activity difference enables unambiguous assignment as a negative or low-activity control in functional assays, preventing false-positive interpretation of mineralocorticoid receptor engagement.
- [1] Jowett, T.P., Slater, J.D.H. Aldosterone 21-sulphate in man. J. Steroid. Biochem. 1983, 18(4), 471-479. View Source
